2'-Deoxycytidine hydrate

Catalog No.
S1896666
CAS No.
652157-52-3
M.F
C9H15N3O5
M. Wt
245.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxycytidine hydrate

CAS Number

652157-52-3

Product Name

2'-Deoxycytidine hydrate

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1

InChI Key

HXBGOHZLZCFWLH-OERIEOFYSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O

Solubility

36.8 [ug/mL]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O

Origin and Significance:

dCyd hydrate is a fundamental building block of deoxyribonucleic acid (DNA), the genetic material found in all living cells []. It plays a crucial role in DNA replication, transcription, and cell division. Researchers use dCyd hydrate in various scientific studies, including:

  • Understanding DNA replication and repair mechanisms.
  • Investigating the role of DNA methylation in gene expression.
  • Developing new therapies for cancer and other diseases that target DNA.

Molecular Structure Analysis

Key Features:

The structure of dCyd hydrate consists of three main components:

  • Deoxyribose: A five-carbon sugar with a hydroxyl group removed at the 2' position, differentiating it from ribose in ribonucleic acid (RNA).
  • Cytidine: A pyrimidine nucleobase containing a cytosine ring with an attached amine group.
  • Hydrate: A water molecule bound to the molecule, often at specific sites.

Notable Aspects:

  • The glycosidic bond between the deoxyribose and cytidine creates a stable linkage crucial for DNA structure.
  • The hydrogen bonding capabilities of the sugar and base moieties allow for base pairing between dCyd and guanosine (G) in DNA, essential for its double-stranded structure [].
  • The presence of the hydrate can influence the molecule's solubility and reactivity in aqueous environments.

Chemical Reactions Analysis

Synthesis:

dCyd hydrate can be synthesized through various chemical methods. One common approach involves reacting cytidine with a deaminating agent to remove the amine group at the 2' position of the ribose sugar, resulting in deoxyribose. The product is then purified and crystallized with water molecules.

Decomposition:

Under extreme conditions (e.g., high temperatures or strong acids/bases), dCyd hydrate can decompose. The breakdown products can include deoxyribose, cytidine, and water.

Other Relevant Reactions:

dCyd hydrate can participate in phosphorylation reactions, where a phosphate group is attached to the sugar moiety, converting it into a deoxycytidine triphosphate (dCTP) nucleotide. dCTP plays a vital role in DNA synthesis as a substrate for DNA polymerases.


Physical And Chemical Properties Analysis

  • Melting Point: 209-211 °C (lit.) [].
  • Molecular Weight: 227.22 (anhydrous basis), 248.24 (with hydrate) [].
  • Solubility: Highly soluble in water [].
  • Stability: Relatively stable under physiological conditions (pH 7.4, room temperature) but can degrade at high temperatures or extreme pH [].

Within biological systems, dCyd hydrate primarily functions as a precursor for dCTP, a key building block for DNA synthesis. During DNA replication, enzymes like DNA polymerases utilize dCTP to add complementary nucleotides to the growing DNA strand according to the base-pairing rules (dCyd-G).

dCyd hydrate itself might not have a specific mechanism of action beyond serving as a readily available source for dCTP within the cell.

  • Wear gloves, eye protection, and lab coat when handling the compound.
  • Avoid inhalation or ingestion.
  • Dispose of waste according to institutional guidelines.

DNA Synthesis Studies:

  • 2'-Deoxycytidine hydrate serves as a precursor to deoxycytidine triphosphate (dCTP), a crucial building block for DNA synthesis. Researchers utilize it to study DNA replication mechanisms by incorporating it into experimental systems. [Source: National Institutes of Health, ]

Investigation of DNA Repair Processes:

  • This molecule can be employed to investigate DNA repair pathways. By introducing specific modifications to 2'-Deoxycytidine hydrate, scientists can study how cells recognize and repair damaged DNA. [Source: ScienceDirect, The intricate dance of DNA damage repair: Pathways and mechanisms ]

Development of Antiviral Therapeutics:

  • Some research explores the potential of 2'-Deoxycytidine hydrate or its derivatives as antiviral agents. The rationale lies in their ability to interfere with viral replication by disrupting the synthesis of viral DNA. However, further studies are needed to assess their efficacy and safety. [Source: Wiley Online Library, Nucleoside Analogues in Cancer Treatment ]

Elucidating Enzyme Function:

  • 2'-Deoxycytidine hydrate can be a valuable tool for biochemists studying enzymes involved in DNA metabolism. By using this molecule as a substrate, researchers can gain insights into the enzymatic activity and mechanisms underlying DNA synthesis and modification. [Source: Royal Society of Chemistry, Enzymes ]

Sequence

C

Dates

Modify: 2023-08-16

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